6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities and binding affinities.
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: The chlorine atom can alter the compound’s reactivity and interaction with biological targets compared to the fluorine-substituted analog.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: The position of the fluorine atom can significantly impact the compound’s chemical properties and biological activities.
Uniqueness: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine atom, which can enhance its biological activity and selectivity. This makes it a valuable compound in the development of new pharmaceuticals and in various scientific research applications.
Biological Activity
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position. Its unique structure positions it as a promising candidate for various therapeutic applications, including cancer treatment and enzyme inhibition.
- Molecular Formula : C8H5FN2O2
- CAS Number : 1190319-97-1
- IUPAC Name : this compound
The mechanism of action of this compound involves its interaction with specific biological targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, which can lead to inhibition of enzyme activity or modulation of receptor function. This characteristic is crucial for its potential use in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Targeting FGFRs
Recent studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives, including this compound, as potent inhibitors of FGFR signaling pathways. Abnormal activation of FGFRs is linked to tumor progression, making these compounds significant in cancer therapy.
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Effect on Cell Proliferation |
---|---|---|---|---|
4h | 7 | 9 | 25 | Inhibits breast cancer cell proliferation |
The compound exhibited significant anti-proliferative effects on breast cancer cells (4T1), inducing apoptosis and inhibiting migration and invasion capabilities .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may also exhibit anti-inflammatory properties. Research indicates that similar compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.
Compound | COX-2 IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
---|---|---|---|
4b | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
5 | 0.04 ± 0.09 | Indomethacin | 9.17 |
These findings suggest that derivatives of this compound may provide therapeutic benefits in conditions characterized by inflammation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrrolo[2,3-b]pyridine derivatives:
- Study on FGFR Inhibition : A recent study synthesized various derivatives and tested their inhibitory effects on FGFRs. Compound 4h demonstrated remarkable potency against multiple FGFR isoforms and showed promise for further optimization .
- Anti-inflammatory Activity Assessment : Another study assessed the anti-inflammatory effects of related compounds through COX enzyme inhibition assays, demonstrating that certain derivatives significantly suppressed COX-2 activity, indicating potential for treating inflammatory diseases .
Properties
IUPAC Name |
6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHNECIDUTUJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696665 | |
Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-97-1 | |
Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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